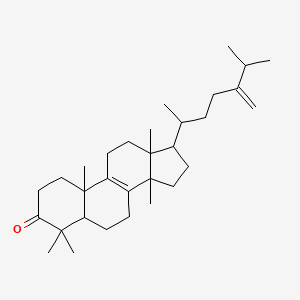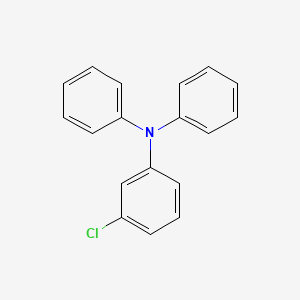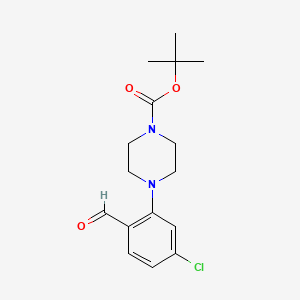
Uroxanic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uroxanic acid is a naturally occurring compound that plays a significant role in the catabolism of L-histidine. It is found predominantly in the skin and acts as an endogenous sunscreen, protecting against ultraviolet B-induced DNA damage. The compound exists in two isomeric forms: trans-uroxanic acid and cis-uroxanic acid, with the trans form being more common.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Uroxanic acid is synthesized from L-histidine through the action of histidine ammonialyase, also known as histidase or histidinase. This enzyme catalyzes the elimination of ammonium from L-histidine, resulting in the formation of this compound. In the liver, this compound is further transformed by urocanate hydratase into 4-imidazolone-5-propionic acid and subsequently into glutamic acid .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of L-histidine using genetically engineered microorganisms that overexpress histidine ammonialyase. The fermentation process is optimized to maximize the yield of this compound, which is then purified through various chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Uroxanic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction of this compound can yield different reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of imidazolone derivatives, while reduction can yield various reduced imidazole compounds.
Wissenschaftliche Forschungsanwendungen
Uroxanic acid has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of ultraviolet radiation absorption and photoprotection.
Biology: It is studied for its role in the skin’s defense mechanisms against ultraviolet radiation and its involvement in the immune response.
Medicine: this compound is investigated for its potential therapeutic applications in treating skin disorders and preventing skin cancer.
Industry: The compound is explored for its use in developing new, safer, and more efficient sunscreen agents.
Wirkmechanismus
Uroxanic acid exerts its effects primarily through its ability to absorb ultraviolet radiation. When exposed to ultraviolet B irradiation, trans-uroxanic acid is converted to cis-uroxanic acid, which activates regulatory T cells and induces immunosuppression. This mechanism helps protect the skin from ultraviolet-induced damage and modulates the immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamic acids: These compounds also absorb ultraviolet radiation and are used in sunscreens.
Mycosporine-like amino acids: These natural compounds provide photoprotection in marine organisms.
Histidine derivatives: Other derivatives of histidine, such as imidazole-4-acetic acid, share similar chemical properties with uroxanic acid.
Uniqueness
This compound is unique in its dual role as both a photoprotective agent and an immunomodulator. Its ability to convert between trans and cis forms under ultraviolet radiation and its involvement in the immune response distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C5H8N4O6 |
|---|---|
Molekulargewicht |
220.14 g/mol |
IUPAC-Name |
2,2-bis(carbamoylamino)propanedioic acid |
InChI |
InChI=1S/C5H8N4O6/c6-3(14)8-5(1(10)11,2(12)13)9-4(7)15/h(H,10,11)(H,12,13)(H3,6,8,14)(H3,7,9,15) |
InChI-Schlüssel |
MGRKYEXCRGREIP-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(=O)O)(NC(=O)N)NC(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




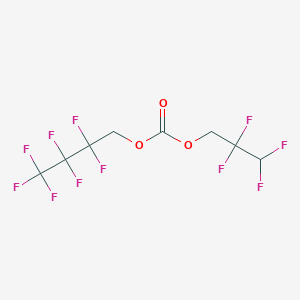


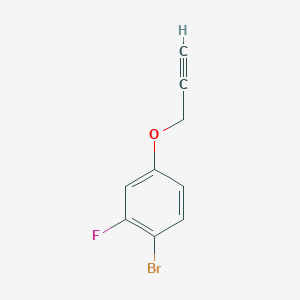

![Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12085486.png)
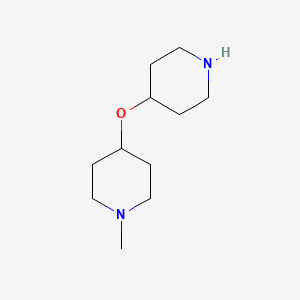

![(R)-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12085495.png)
